Hexamethylene-imine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
50730-69-3 |
|---|---|
Molecular Formula |
C6H14BrN |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
azepane;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |
InChI Key |
WEJLATTZIPXNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCC1.Br |
Origin of Product |
United States |
Hexamethylene Imine Hydrobromide: Foundational Concepts and Structural Significance in Chemical Research
Classification and Nomenclature within Heterocyclic Chemistry
Hexamethylene-imine, also known by its systematic IUPAC name azepane, is a saturated heterocycle. nih.gov Specifically, it is classified as an azacycloalkane, which is a cycloheptane (B1346806) ring where one of the carbon atoms has been replaced by a nitrogen atom. nih.gov The structure consists of a seven-membered ring containing six carbon atoms and one nitrogen atom. wikipedia.org Other names for this compound include hexahydroazepine and homopiperidine. nih.govsigmaaldrich.com
Hexamethylene-imine hydrobromide is the salt formed from the reaction of the basic hexamethylene-imine with hydrobromic acid (HBr). In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H+) from the hydrobromic acid, forming a positively charged ammonium (B1175870) cation, which is then ionically bonded to the bromide anion (Br-).
| Aspect | Details |
|---|---|
| Base Compound | Hexamethylene-imine |
| Systematic IUPAC Name | Azepane nih.gov |
| Other Names | Hexahydroazepine, Homopiperidine nih.govsigmaaldrich.com |
| Chemical Class | Saturated Heterocycle, Azacycloalkane nih.gov |
| Salt Form | This compound |
| Formation | Protonation of the nitrogen atom in hexamethylene-imine by hydrobromic acid (HBr) vulcanchem.com |
Academic Relevance of the Azepane Scaffold and its Salt Forms
The azepane scaffold is a recurring and vital structural motif in a multitude of natural products and synthetic molecules with significant biological activities. researchgate.netacs.org This seven-membered nitrogen-containing heterocycle is a key building block in medicinal chemistry and drug discovery due to its unique conformational properties and its ability to serve as a versatile pharmacophore. researchgate.netbenthamscience.com
Research Findings on the Azepane Scaffold:
The academic interest in the azepane ring system stems from its presence in numerous pharmacologically active compounds. nih.gov In fact, the azepane motif is ranked among the top 100 most frequently used ring systems in the development of small molecule drugs. researchgate.net Research has demonstrated that azepane-based compounds exhibit a wide array of therapeutic applications, including but not limited to:
Anticancer Agents: Derivatives of the azepane scaffold have been investigated for their potential as anticancer drugs. researchgate.netnih.gov
Antimicrobial and Antiviral Properties: The structural diversity of azepane derivatives has led to the discovery of compounds with antimicrobial and antiviral activities. researchgate.netnih.gov
Central Nervous System (CNS) Activity: The azepane structure is a component of various drugs targeting the CNS, including those with anticonvulsant and neuroprotective effects. nih.govresearchgate.net For instance, an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. acs.org
Enzyme Inhibition: Azepane derivatives have been developed as potent inhibitors of various enzymes. acs.org A notable example is balanol, a natural product containing an azepane core that acts as a protein kinase inhibitor. researchgate.net
The salt forms of azepane derivatives, such as this compound, are of particular importance in research and pharmaceutical development. The formation of a salt, like a hydrobromide, can significantly alter the physicochemical properties of the parent compound. These changes can include increased crystallinity, higher melting points, and enhanced solubility in polar solvents, which can be advantageous for purification, handling, and formulation of active pharmaceutical ingredients. vulcanchem.com
| Area of Research | Significant Findings | References |
|---|---|---|
| Medicinal Chemistry | The azepane motif is a key structural component in numerous FDA-approved drugs and is a popular scaffold in drug discovery. | nih.gov |
| Natural Products | The azepane ring is found in various natural products with potent biological activities, such as the protein kinase inhibitor balanol. | researchgate.net |
| Synthetic Chemistry | Numerous synthetic strategies have been developed for the construction and functionalization of the azepane ring system, highlighting its importance in organic synthesis. | acs.orgresearchgate.netchemistryviews.org |
| Neuropharmacology | A chiral bicyclic azepane has been identified as a potent neuropharmacological agent, demonstrating the potential of this scaffold in treating neurological disorders. | acs.org |
The continued exploration of the azepane scaffold and its derivatives, including its salt forms, promises to yield new and improved therapeutic agents and advance our understanding of structure-activity relationships in medicinal chemistry.
Chemical Reactivity and Mechanistic Investigations of Hexamethylene Imine Hydrobromide and Azepane Systems
Reaction Mechanisms Involving Azepane Ring Formation and Transformation
The construction and functionalization of the seven-membered azepane ring can be achieved through a variety of reaction mechanisms. These pathways often involve intricate cyclization and rearrangement steps, which are governed by the nature of the starting materials, catalysts, and reaction conditions.
Concerted Cyclopropane-Cleavage and Halide Departure
The formation of the azepane ring is not typically described by a direct concerted cyclopropane-cleavage and halide departure mechanism. However, related ring-opening reactions of cyclopropane (B1198618) derivatives are instrumental in the synthesis of functionalized seven-membered rings. For instance, the nih.govnih.gov-sigmatropic rearrangement of 1,2-divinylcyclopropane derivatives is a well-established method for accessing 7-membered rings. nih.gov An analogous transformation, the 1-aza-Cope rearrangement of cis-1-imino-2-vinylcyclopropanes, leads directly to the formation of 2,5-dihydro[1H]azepine derivatives. nih.gov
In a different approach, the electrochemical C-C bond cleavage of arylcyclopropanes can lead to 1,3-difunctionalized products. nih.govresearchgate.netresearchgate.net This process is initiated by the anodic oxidation of the arylcyclopropane to a radical cation, which weakens the Cα–Cβ bond. nih.govresearchgate.net Subsequent nucleophilic attack leads to ring opening and the formation of a functionalized linear chain, which can then be a precursor for cyclization to form larger rings, although this is not a direct route to azepanes.
A notable reaction that involves a cyclopropane intermediate is the rhodium(II)-catalyzed reaction of an α-iminometallocarbene with a tethered E,E-1,3-diene. This generates a cis-1-imino-2-vinylcyclopropane, which then undergoes a 1-aza-Cope rearrangement to yield fused 2,5-dihydro[1H]azepines. nih.gov
| Reaction | Intermediate | Product | Key Features |
| Rh(II)-catalyzed reaction of α-iminometallocarbene with 1,3-diene | cis-1-imino-2-vinylcyclopropane | Fused 2,5-dihydro[1H]azepine | Sequential intramolecular cyclopropanation and 1-aza-Cope rearrangement. nih.gov |
| Electrochemical oxidation of arylcyclopropanes | Arylcyclopropane radical cation | 1,3-difunctionalized products | Catalyst-free and external-oxidant-free conditions. nih.govresearchgate.netresearchgate.net |
Intramolecular Nucleophilic Attack and Cyclization Pathways
Intramolecular nucleophilic attack is a cornerstone of azepane ring synthesis. A common strategy involves the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic center.
One such method is the silyl-aza-Prins cyclization of allylsilyl amines with aldehydes. researchgate.netnih.gov In the presence of a Lewis acid like InCl₃, silyl (B83357) bis(homoallylic) amines react with aldehydes to afford trans-2,7-disubstituted azepanes in high yields and with good to excellent diastereoselectivity. researchgate.netnih.govresearchgate.net The reaction is proposed to proceed through the formation of an N-acyliminium ion, which is then attacked by the intramolecular allylsilane nucleophile. researchgate.net
Another powerful approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.gov This reaction proceeds via the intermolecular addition of an amine to the copper-activated triple bond, followed by an intramolecular nucleophilic cyclization onto the allene (B1206475) system to furnish trifluoromethyl-substituted azepine-2-carboxylates and their phosphorous analogues. nih.gov
Furthermore, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through a key osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This is followed by an intramolecular reductive amination where the nucleophilic amine attacks an in situ-formed aldehyde, leading to the desired azepane ring. nih.govacs.org
| Starting Materials | Catalyst/Reagent | Product | Key Mechanistic Step |
| Silyl bis(homoallylic) amines and aldehydes | InCl₃ | trans-2,7-disubstituted azepanes | Intramolecular attack of allylsilane on an N-acyliminium ion. researchgate.netnih.govresearchgate.net |
| Functionalized allenynes and amines | Cu(MeCN)₄PF₆ | Trifluoromethyl-substituted azepin-2-carboxylates | Intermolecular amine addition followed by intramolecular cyclization. nih.gov |
| Allylic alcohols | Osmium catalyst, then hydrogenolysis | Pentahydroxyazepane iminosugars | Intramolecular reductive amination. nih.govacs.org |
Acid-Catalyzed Dehydration and Iminium Ion Formation
Acid-catalyzed dehydration is a crucial step in certain synthetic routes to azepanes, particularly those proceeding through cyclic hemiaminal intermediates. In the synthesis of hydroxylated azepane iminosugars, the intramolecular cyclization of an amino-aldehyde initially forms a seven-membered cyclic hemiaminal. nih.govacs.org
Under acidic conditions, this hemiaminal undergoes dehydration to form an iminium ion. nih.govacs.org This electrophilic iminium ion is a key intermediate that can then be reduced to the final azepane product. For example, in the synthesis of azepane 9a, the catalytic hydrogenation of amine 7a leads to the formation of a cyclic hemiaminal C, which upon acid-catalyzed dehydration forms the iminium ion E. Subsequent hydrogenation of this iminium ion yields the desired azepane. nih.gov
| Starting Intermediate | Condition | Key Intermediate | Final Product |
| Cyclic hemiaminal (C) | Acid-catalyzed dehydration | Iminium ion (E) | Azepane (9a) |
Data derived from a study on the synthesis of heavily hydroxylated azepane iminosugars. nih.gov
Nucleophilic Additions to Azepines
Azepines, being unsaturated seven-membered nitrogen heterocycles, are susceptible to nucleophilic attack. The synthesis of certain azepine derivatives relies on the nucleophilic addition to nitrene intermediates. For example, the deoxygenation of nitrobenzene (B124822) with tributylphosphine (B147548) generates a nitrene. This nitrene can then undergo a nucleophilic addition reaction with alcohols, followed by rearrangement in the presence of acid, to yield 2-alkoxy-3H-azepines. youtube.com
Electrophilic Additions to Azepines
The double bonds in azepines can undergo electrophilic addition reactions, similar to other alkenes. youtube.comlibretexts.org In an electrophilic addition reaction, the pi electrons of the double bond act as a nucleophile, attacking an electrophile. youtube.comlibretexts.org For instance, the addition of a strong Brønsted acid like HCl to an alkene proceeds via the initial protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. youtube.com This general mechanism is applicable to the double bonds within the azepine ring, leading to the formation of substituted azepanes.
Derivatization Reactions of Hexamethyleneimine (B121469) and its Salts
Hexamethyleneimine and its salts, such as hexamethylene-imine hydrobromide, are valuable starting materials for the synthesis of more complex molecules. A variety of derivatization reactions can be performed on the nitrogen atom of the azepane ring.
For instance, novel tryptophan derivatives containing an azepine moiety have been synthesized. nih.gov The synthesis involved the reaction of tryptophan with various reagents to introduce the azepine ring, followed by further modifications. These derivatization reactions include esterification, sulfonylation, nucleophilic substitution, and cyclization under acidic conditions. nih.gov The resulting azepine-containing hydrazides can then be condensed with aldehydes to form acylhydrazone derivatives. nih.gov
The synthesis of various azepine derivatives has also been achieved through copper or palladium-catalyzed reactions starting from substituted aryl halides. researchgate.net These reactions often involve the N-arylation of hexamethyleneimine or a related precursor.
| Starting Material | Reaction Type | Reagents | Product |
| Tryptophan | Esterification, sulfonylation, nucleophilic substitution, cyclization | Various | Tryptophan derivatives with azepine moiety |
| Azepine-containing hydrazides | Condensation | Aldehydes | Acylhydrazone derivatives |
| Substituted aryl halides | N-arylation | Hexamethyleneimine, Cu/Pd catalyst | N-aryl azepanes |
Data compiled from studies on the synthesis of azepine derivatives. nih.govresearchgate.net
Formation of Imine Products and Reductive Amination
The reaction between an amine and a carbonyl compound, such as an aldehyde or ketone, initially forms an imine or an enamine, which can then be reduced to a more stable amine. This two-step process, often performed in a single pot, is known as reductive amination or reductive alkylation. wikipedia.orgmasterorganicchemistry.com It is a widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. masterorganicchemistry.com
The choice of reducing agent is crucial for the success of reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate faster than the starting carbonyl compound. masterorganicchemistry.commasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards ketones and aldehydes at a mildly acidic pH (around 4-5) where imine formation is favorable. masterorganicchemistry.comyoutube.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
The general mechanism can be summarized as follows:
Imine Formation: The secondary amine (hexamethylene-imine) attacks the carbonyl carbon of an aldehyde or ketone.
Dehydration: Following proton transfer steps, a water molecule is eliminated to form a tertiary iminium salt.
Reduction: A hydride reagent (e.g., from NaBH₃CN) attacks the electrophilic carbon of the iminium salt, reducing the C=N bond to a C-N single bond, yielding the final tertiary amine product. libretexts.org
Table 1: Common Reagents in Reductive Amination
| Role | Example Reagent | Function |
| Amine | Hexamethylene-imine | Nucleophile |
| Carbonyl Source | Aldehyde or Ketone | Electrophile |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Hydride donor; reduces the iminium intermediate |
| Catalyst | Mild Acid (e.g., Acetic Acid) | Facilitates dehydration to form the imine |
Reactions with Carbonyl Compounds
The initial and fundamental reaction of azepane systems, such as hexamethylene-imine, with carbonyl compounds is the nucleophilic addition to the carbonyl carbon. libretexts.org This reaction forms the basis for imine formation as discussed in the previous section. When a secondary amine like hexamethylene-imine reacts with a ketone or aldehyde, the product of the initial addition and subsequent dehydration is an enamine, if an alpha-proton is available, or an iminium cation. masterorganicchemistry.comyoutube.com
The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair of electrons. youtube.com The process involves a series of reversible steps:
Nucleophilic Attack: The nitrogen atom of hexamethylene-imine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine (a type of hemiaminal).
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then assists in eliminating the water molecule, forming a C=N double bond and generating an iminium cation. masterorganicchemistry.com
This iminium cation is a key reactive intermediate. It is more electrophilic than the starting carbonyl compound and is readily attacked by nucleophiles, such as the hydride ions used in reductive amination. masterorganicchemistry.comlibretexts.org
Aminolysis Reactions (e.g., in peptide synthesis context)
Aminolysis is a chemical reaction in which a molecule is cleaved by the action of an amine. In the context of peptide synthesis, this typically involves an amine nucleophile attacking an activated carboxyl group, such as an ester, to form a new amide (peptide) bond. nih.gov Hexamethylene-imine, as a cyclic secondary amine, can act as the nucleophile in such reactions.
In chemoenzymatic peptide synthesis, proteases are often used to catalyze the formation of peptide bonds under specific conditions. nih.gov The process generally involves two main steps:
An acyl donor (e.g., an amino acid ester) acylates the enzyme's active site, forming an acyl-enzyme intermediate.
This intermediate then undergoes deacylation by a nucleophile. If the nucleophile is water, hydrolysis of the ester occurs. If the nucleophile is an amine (the aminolysis reaction), a new peptide bond is formed. nih.gov
For aminolysis to be favored over hydrolysis, reaction conditions must be carefully controlled. Factors influencing the outcome include the enzyme's specificity, substrate concentrations, pH, and temperature. nih.gov A high concentration of the amine nucleophile, such as hexamethylene-imine, is generally required to push the equilibrium towards peptide bond formation. nih.gov While traditional peptide synthesis involves α-amino acids, the principles of aminolysis allow for the incorporation of other amine-containing molecules, like azepanes, into peptide-like structures, assuming steric compatibility with the enzyme's active site.
Formation of Quaternary Salts
Quaternary ammonium (B1175870) salts are compounds with the general structure [NR₄]⁺X⁻, where the central nitrogen atom is bonded to four organic groups and carries a permanent positive charge, independent of pH. wikipedia.org Hexamethylene-imine, being a secondary amine, can be converted into a quaternary ammonium salt through a two-step alkylation process.
Formation of a Tertiary Amine: First, the secondary amine is reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a tertiary amine. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. libretexts.org
Quaternization: The resulting tertiary amine then reacts with a second molecule of an alkylating agent. libretexts.org This reaction, often called the Menschutkin reaction, is also a nucleophilic substitution (Sɴ2) that results in the formation of the tetra-substituted, positively charged quaternary ammonium cation. nih.gov The reaction is typically complete at this stage as there are no more hydrogens on the nitrogen to be removed. libretexts.org
Hexamethylene-imine (Secondary Amine) + R-X → Tertiary Amine Salt → Tertiary Amine Tertiary Amine + R'-X → Quaternary Ammonium Salt [NR₂R']⁺X⁻
Excess alkyl halide and appropriate reaction conditions can drive the reaction towards the formation of the quaternary salt. youtube.com These salts are stable compounds with applications as phase transfer catalysts and antimicrobial agents. wikipedia.orgnih.gov
Table 2: Alkylation of Hexamethylene-imine
| Starting Material | Reagent | Intermediate Product | Final Product | Reaction Type |
| Hexamethylene-imine | Alkyl Halide (R-X) | N-alkylhexamethylene-imine (Tertiary Amine) | N,N-dialkylhexamethylene-iminium Halide (Quaternary Salt) | Nucleophilic Substitution (Sɴ2) / Menschutkin Reaction |
Rearrangement Reactions (e.g., Beckmann rearrangement for azepines)
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org This reaction is of significant industrial importance as it is used in the synthesis of caprolactam, the monomer for Nylon 6. wikipedia.org Caprolactam is the lactam (a cyclic amide) of 6-aminohexanoic acid and possesses the seven-membered azepane ring structure.
The archetypal Beckmann rearrangement starts with cyclohexanone (B45756), which is converted to cyclohexanone oxime by reacting it with hydroxylamine. wikipedia.orgmasterorganicchemistry.com The oxime is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, which catalyzes its rearrangement to caprolactam. wikipedia.org
The mechanism of the rearrangement is stereospecific. It involves the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com The alkyl group that is anti-periplanar (trans) to the leaving group then migrates to the electron-deficient nitrogen atom in a concerted step as the water molecule is expelled. wikipedia.orgorganic-chemistry.org This migration forms a nitrilium ion intermediate, which is then attacked by water to form an amide after tautomerization. For cyclic oximes like cyclohexanone oxime, this rearrangement results in ring expansion, yielding the corresponding lactam. wikipedia.org
Various reagents can promote the Beckmann rearrangement, including phosphorus pentachloride, thionyl chloride, and cyanuric chloride. wikipedia.orgderpharmachemica.com The reaction provides a powerful method for the synthesis of substituted azepine ring systems, which are valuable heterocyclic structures in medicinal chemistry. derpharmachemica.comenamine.net
Theoretical and Computational Studies of Hexamethylene Imine Hydrobromide and Azepane Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone for the investigation of molecular systems. These methods are employed to predict a wide range of properties, from molecular geometries to electronic and spectroscopic characteristics.
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for studying azepane derivatives to understand their stability, reactivity, and potential applications. researchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For hexamethylene-imine hydrobromide, this would involve determining the most stable conformation of the azepane ring and the position of the hydrobromide counter-ion. The seven-membered azepane ring is known for its conformational flexibility, and DFT calculations can identify the lowest energy chair, boat, and twist-chair conformations. lifechemicals.com The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometric Parameters for an Optimized Azepane Ring Structure This table presents typical bond lengths and angles for a simple azepane ring optimized using DFT. Actual values for this compound may vary.
| Parameter | Value |
|---|---|
| C-C Bond Length (Å) | 1.53 - 1.55 |
| C-N Bond Length (Å) | 1.47 - 1.49 |
| C-H Bond Length (Å) | 1.09 - 1.11 |
| N-H Bond Length (Å) | 1.01 - 1.03 |
| C-C-C Bond Angle (°) | 114 - 117 |
| C-N-C Bond Angle (°) | 112 - 115 |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 2: Illustrative Electronic Properties of an Azepane Derivative from DFT Calculations This table provides example values for electronic properties that can be obtained from DFT calculations.
| Property | Value (illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β). Molecules with large dipole moments and significant charge transfer characteristics often exhibit higher NLO responses. While this compound itself is a simple salt, computational studies could explore how modifications to the azepane ring might enhance NLO properties. researchgate.net
Table 3: Predicted Non-Linear Optical Properties for a Hypothetical Azepane Derivative This table illustrates the type of NLO data that can be generated through computational studies.
| Property | Value (illustrative) |
|---|---|
| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |
The stability and conformation of a molecule can be significantly influenced by its solvent environment. acs.org Computational models can simulate the effects of different solvents on the properties of this compound. For instance, polar solvents would be expected to stabilize the ionic form of the compound, influencing its solubility and reactivity. The choice of solvent can also impact which polymorphic form of a compound crystallizes from solution. acs.org
Molecular Orbital (MO) theory provides a detailed picture of bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orglumenlearning.com For a saturated molecule like hexamethylene-imine (azepane), all valence electrons are in bonding molecular orbitals, which accounts for its stability. libretexts.org
The concept of aromaticity is typically associated with cyclic, planar, and conjugated systems that follow Hückel's rule (4n+2 π electrons). libretexts.orgyoutube.com Hexamethylene-imine, being a saturated heterocycle, is not aromatic. However, its unsaturated counterpart, azepine, can be studied for its potential aromaticity. MO calculations are essential for determining if such a seven-membered ring system with π electrons would exhibit aromatic stabilization. dntb.gov.ua The stability of the non-aromatic hexamethylene-imine ring is understood in terms of its fully occupied set of bonding molecular orbitals and the lack of ring strain compared to smaller rings. libretexts.org
Density Functional Theory (DFT) Studies on Molecular Structure and Properties
Molecular Dynamics Simulations for Adsorption Mechanisms
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the adsorption of chemical compounds at a molecular level. These simulations provide detailed insights into the dynamic behavior and interactions between adsorbate molecules and adsorbent surfaces, which are challenging to observe experimentally. In the context of azepane derivatives, MD simulations can elucidate the fundamental mechanisms governing their adsorption onto various materials.
The primary goal of employing MD simulations in this area is to understand the nature of the interactions driving the adsorption process. These interactions can include van der Waals forces, electrostatic interactions, hydrogen bonding, and π-π stacking. mdpi.com By analyzing the trajectory data from the simulations, researchers can determine the preferred adsorption sites, the orientation of the adsorbed molecules, and the binding energies.
For example, studies on the adsorption of various organic molecules on different surfaces have successfully used MD simulations to quantify interaction energies and identify the dominant forces at play. mdpi.commdpi.com The simulations can reveal how the structural and electronic properties of azepane derivatives, such as the presence of the nitrogen heteroatom and other functional groups, influence their adsorption behavior.
Table 1: Representative Interaction Energies from MD Simulations
This table illustrates the typical interaction energies calculated for the adsorption of cyclic molecules on a model surface. These energies are decomposed into their van der Waals and electrostatic components, providing insight into the nature of the binding forces.
| Adsorbate-Adsorbent System | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Azepane Derivative on Graphene | -25.8 | -8.2 | -34.0 |
| Cycloheptane (B1346806) on Silica | -18.5 | -5.1 | -23.6 |
| Protonated Azepane on Clay | -15.2 | -45.7 | -60.9 |
Note: The data in this table is illustrative and based on typical values found in molecular dynamics studies of similar systems.
Table 2: Adsorption Capacity from MD Simulations
This table showcases how MD simulations can be used to predict the adsorption capacity of a material for different molecules. Adsorption capacity is a critical parameter for evaluating the performance of adsorbent materials. mdpi.com
| Adsorbent Material | Adsorbate Molecule | Simulated Adsorption Capacity (molecules/nm²) |
| Activated Carbon | Azepane | 1.5 |
| Zeolite | Azepane | 0.9 |
| Graphene Oxide | Azepane | 2.1 |
Note: The data in this table is hypothetical and serves to demonstrate the type of information obtainable from MD simulations.
Through detailed analysis of simulation trajectories, researchers can also visualize the adsorption process, observing how molecules approach the surface, change their conformation, and form stable adsorbed layers. researchgate.net This level of detail is crucial for the rational design of new materials with enhanced adsorption properties for specific applications.
Advanced Analytical Techniques for the Structural Elucidation and Characterization of Hexamethylene Imine Hydrobromide
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of Hexamethylene-imine hydrobromide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework and the chemical environment of atoms within a molecule. While specific experimental data for this compound is not widely published, the analysis can be inferred from the well-documented spectra of its free base, Hexamethyleneimine (B121469) (also known as azepane), and the known effects of protonation. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of the free base, Hexamethyleneimine, in CDCl₃ shows three main groups of signals corresponding to the protons on the seven-membered ring. chemicalbook.com
Protons on carbons adjacent to the nitrogen (C2 and C7) are deshielded and appear at approximately 2.84 ppm.
Protons on the next carbons (C3 and C6) appear further upfield around 1.68 ppm.
Protons on the most shielded carbon (C4 and C5) are observed at about 1.61 ppm. chemicalbook.com
The N-H proton typically appears as a broad singlet, which can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.
Upon formation of the hydrobromide salt, the nitrogen atom becomes protonated (N⁺-H₂). This induces significant changes in the ¹H NMR spectrum:
The protons on the carbons alpha to the nitrogen (C2, C7) would experience further deshielding due to the positive charge, causing their chemical shift to move downfield.
A similar, though smaller, downfield shift would be expected for the other methylene (B1212753) protons (C3, C4, C5, C6).
The two protons on the nitrogen (N⁺-H₂) would give rise to a new, typically broad signal at a significantly downfield chemical shift, characteristic of ammonium (B1175870) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Hexamethyleneimine provides information on the carbon environments. chemicalbook.com
The carbons adjacent to the nitrogen (C2, C7) are the most deshielded, appearing at a specific chemical shift.
The other carbons in the ring (C3, C6 and C4, C5) appear at distinct upfield chemical shifts.
For this compound, the protonation of the nitrogen atom would cause a downfield shift for all carbon signals, with the most pronounced effect on the alpha-carbons (C2, C7) due to the inductive effect of the positively charged nitrogen.
| ¹H NMR Data for Hexamethyleneimine (in CDCl₃) | | :--- | :--- | | Assignment | Chemical Shift (ppm) | | Protons on C2, C7 | ~2.84 | | Protons on C3, C6 | ~1.68 | | Protons on C4, C5 | ~1.61 | Data sourced from ChemicalBook. chemicalbook.com Note: These are approximate values for the free base. The hydrobromide salt will exhibit downfield shifts.
| Expected ¹³C NMR Shifts for Hexamethylene-imine and its Hydrobromide Salt | | :--- | :--- | :--- | | Carbon Atom | Hexamethyleneimine (Free Base) | This compound (Expected) | | C2, C7 | Downfield | Further Downfield | | C3, C6 | Mid-field | Downfield | | C4, C5 | Upfield | Downfield | This table illustrates the expected relative shifts. Specific ppm values for the hydrobromide are not available in the cited sources.
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atom's chemical environment. For a secondary amine like Hexamethyleneimine, the ¹⁵N chemical shift would be in a characteristic range. Upon protonation to form the hydrobromide salt, a significant downfield shift (typically >50 ppm) in the ¹⁵N spectrum is expected, confirming the formation of the ammonium cation. Specific ¹⁵N NMR data for this compound is not readily available in public databases.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of the free base, Hexamethyleneimine, displays characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. chemicalbook.com
C-H Stretch: Strong absorption bands in the 2850-2950 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups. chemicalbook.com
C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000-1250 cm⁻¹.
For this compound, the IR spectrum would show distinct differences:
The N-H stretching band of the free amine would disappear.
A very broad and strong absorption band would appear in the 2200-3000 cm⁻¹ range. This is a hallmark of the N⁺-H stretching vibration in an ammonium salt, often overlapping with the C-H stretching bands.
Other shifts in the fingerprint region may occur due to changes in the molecule's symmetry and electronic distribution upon salt formation.
| Key IR Absorption Bands for Hexamethylene-imine and its Hydrobromide Salt | | :--- | :--- | :--- | | Vibrational Mode | Hexamethyleneimine (cm⁻¹) | This compound (Expected, cm⁻¹) | | N-H Stretch (Secondary Amine) | 3300-3500 (moderate) | Absent | | N⁺-H Stretch (Ammonium) | Absent | 2200-3000 (strong, broad) | | C-H Stretch (Aliphatic) | 2850-2950 (strong) | 2850-2950 (strong, may be overlapped) | | C-N Stretch | 1000-1250 | Shifted within the fingerprint region | This table summarizes characteristic IR frequencies. chemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated systems or aromatic rings.
This compound is a saturated aliphatic amine. It lacks π-electrons or conjugated systems that typically absorb light in the 200-800 nm range. Therefore, it is not expected to show any significant absorbance in a standard UV-Vis spectrum. Its utility in the direct characterization of this compound is limited. The technique might become relevant if the compound is derivatized with a UV-active moiety, but for the analysis of the pure compound, UV-Vis spectroscopy is not a primary structural elucidation tool. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS): For the volatile free base, Hexamethyleneimine, EI-MS is commonly used. In this hard ionization technique, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.
The molecular ion peak (M⁺˙) for Hexamethyleneimine is observed at m/z 99. chemicalbook.comnih.gov
The fragmentation pattern provides structural information. Common fragments include the loss of hydrogen or alkyl groups. The base peak is often observed at m/z 70. chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar and non-volatile compounds like this compound. In positive ion mode, ESI-MS would ionize the molecule by protonation.
The expected primary ion for this compound would be the protonated free base, [C₆H₁₃N + H]⁺, appearing at an m/z of 100.
This technique is particularly useful as it typically produces the molecular ion with minimal fragmentation, directly confirming the molecular weight of the cation.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with ESI, can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the ion. For the [C₆H₁₃N + H]⁺ ion, HRMS would confirm the exact mass, distinguishing it from other ions with the same nominal mass but different elemental compositions.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI is another soft ionization technique, though it is more commonly applied to large biomolecules. chemicalbook.comspectrabase.com For a small molecule like this compound, the analyte would be co-crystallized with a matrix and ionized by a laser. Similar to ESI, it would be expected to primarily generate the protonated molecule [M+H]⁺ at m/z 100.
| Mass Spectrometry Data for Hexamethyleneimine | | :--- | :--- | :--- | | Technique | Ion | Expected m/z | | EI-MS | [M]⁺˙ | 99 | | ESI-MS / MALDI-MS | [M+H]⁺ | 100 | | HRMS (ESI) | [M+H]⁺ | Calculated exact mass for C₆H₁₄N⁺ | Data derived from principles of mass spectrometry and spectral databases. chemicalbook.comnih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are used to separate components of a mixture and can be coupled with detectors for identification and quantification.
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. nist.gov
GC Analysis of Hexamethyleneimine: The free base, Hexamethyleneimine, is a volatile liquid, making it well-suited for GC analysis. nist.govnist.gov
GC-MS: When coupled with a mass spectrometer, GC-MS allows for the separation of Hexamethyleneimine from other volatile components in a sample. The compound is identified by its specific retention time and its characteristic mass spectrum, which can be compared against a spectral library. nih.gov
GC-FID: Using a Flame Ionization Detector (FID), GC can be used for the quantitative analysis of Hexamethyleneimine. The FID response is proportional to the amount of carbon atoms in the analyte, making it a reliable method for determining purity or concentration. nih.gov
Analysis of this compound: this compound is an ionic salt and is therefore non-volatile. Direct analysis by GC is not feasible. To analyze the compound using GC, one of two approaches would be necessary:
Neutralization: The hydrobromide salt can be neutralized with a base to liberate the volatile free base, Hexamethyleneimine, which can then be extracted into an organic solvent and injected into the GC.
Derivatization: The Hexamethyleneimine moiety could be chemically modified (derivatized) to form a more volatile, thermally stable derivative suitable for GC analysis.
Therefore, while GC is a powerful tool for the analysis of the free base, it can only be applied indirectly to the hydrobromide salt.
Liquid Chromatography (LC) (e.g., HPLC, LC-MS, LC-NMR)
Liquid chromatography (LC) is a fundamental analytical technique used to separate, identify, and quantify individual components within a mixture. nih.gov Its high-performance variant, HPLC, is a cornerstone of pharmaceutical analysis for assessing purity and determining related substances in drug products, including hydrobromide and hydrochloride salts. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column. nih.gov For a polar, ionic compound like this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. nih.govscirp.org The separation of the hexamethylene-iminium cation would be governed by its interaction with the stationary phase, and its retention time would be a key parameter for identification and quantification. The development of a stability-indicating HPLC method is crucial for identifying any degradation products that may form under various stress conditions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of LC with the mass analysis capabilities of MS. This provides highly specific and sensitive detection. Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, electrospray ionization (ESI) in positive mode would be suitable to generate the protonated molecular ion [C₆H₁₄N]⁺. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and monitoring a specific product ion, a process known as Multiple Reaction Monitoring (MRM). nih.gov While specific LC-MS data for this compound is not detailed in the available literature, the analysis of the structurally related compound Hexamethylenetetramine provides a relevant example of the instrumental parameters that would be applied. nih.govresearchgate.net
| Parameter | Setting | Source(s) |
| LC System | ||
| Column | Inertsil Amide, 3 µm, 100 x 2.1 mm I.D. | nih.govresearchgate.net |
| Mobile Phase | A: 10 mM Ammonium acetate (B1210297) in waterB: 10 mM Ammonium acetate in 90:10 ACN:H₂O | nih.govresearchgate.net |
| Gradient | 40% A / 60% B (pre-mixed) | nih.govresearchgate.net |
| Flow Rate | 0.2 mL/min | nih.govresearchgate.net |
| Column Temp. | 40 °C | nih.govresearchgate.net |
| Injection Vol. | 10 µL | nih.govresearchgate.net |
| MS/MS System | ||
| Ion Source | ESI (Positive) | nih.govresearchgate.net |
| Monitored Transition | Q1: 141.03 -> Q3: 112.2 (Quantifier) | nih.govresearchgate.net |
| Monitored Transition | Q1: 141.03 -> Q3: 42.1 (Qualifier) | nih.govresearchgate.net |
| Ion Spray Voltage | 5500 V | nih.govresearchgate.net |
| Temperature | 500 °C | nih.govresearchgate.net |
| This interactive table presents typical LC-MS/MS parameters used for the analysis of a related polar amine, Hexamethylenetetramine, illustrating a potential methodology for this compound. |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links HPLC separation with NMR analysis, enabling the acquisition of detailed structural information on components of a mixture as they elute from the column. acs.org This technique is exceptionally valuable for the unambiguous identification of unknown impurities or metabolites in complex matrices. acs.orgresearchgate.net In the context of this compound, LC-NMR could be used in a "stopped-flow" mode, where the chromatographic flow is paused to acquire high-resolution ¹H or ¹³C NMR spectra of a specific peak, confirming its structure without the need for physical isolation. acs.org
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the packing of molecules and ions in the crystal lattice, which dictates many of the material's physical properties.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov The technique requires a high-quality single crystal of the material, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution throughout the unit cell, revealing the precise location of each atom.
While the specific crystal structure of this compound is not available in the reviewed literature, the application of SC-XRD would provide unambiguous confirmation of its structure. It would detail the conformation of the seven-membered azepane ring (e.g., chair or boat-like) and the exact geometry of the N-H bonds of the ammonium group. Crucially, it would reveal the nature of the ionic interactions and hydrogen bonding between the protonated amine [C₆H₁₃NH]⁺ and the bromide anion Br⁻. The technique has been successfully applied to determine the crystal structures of hydrochloride salts of more complex, fused azepane derivatives.
| Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths & Angles | The intramolecular distances and angles, defining the molecule's geometry. |
| Hydrogen Bonds | The geometry (donor-acceptor distance, angle) of N-H···Br interactions. |
| Crystal Packing | The arrangement of cations and anions in the three-dimensional lattice. |
| This interactive table outlines the key crystallographic data that would be obtained from a successful SC-XRD analysis of this compound. |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net
For this compound, a Hirshfeld analysis would be invaluable for understanding its supramolecular chemistry. It would quantify the dominant N-H···Br hydrogen bonds between the cation and anion. Additionally, it would provide percentages for weaker, but significant, interactions such as van der Waals forces, including H···H, C···H, and potential H···Br contacts. nih.gov
| Interaction Type | Typical Contribution | Significance | Source(s) |
| H···H | ~40-60% | Represents the most abundant, though generally weak, van der Waals contacts. | nih.gov |
| O···H / N···H | ~15-30% | Corresponds to strong hydrogen bonding, which directs the crystal packing. | |
| C···H / H···C | ~10-20% | Indicates weaker C-H···π or C-H···anion interactions. | |
| Anion···H | Variable | In this case, Br···H contacts would quantify the primary charge-assisted hydrogen bonds. | nih.gov |
| This interactive table provides an example of the types of data generated from a Hirshfeld surface analysis, illustrating the quantitative breakdown of intermolecular contacts in a molecular crystal. |
Electrochemistry Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques are used to study the redox properties of a compound, that is, its ability to be oxidized (lose electrons) or reduced (gain electrons). Cyclic Voltammetry (CV) is a primary method for this purpose, where the potential applied to a solution of the analyte is swept linearly and the resulting current is measured. nih.gov The resulting plot, a voltammogram, provides information on the oxidation and reduction potentials of the species and the reversibility of the redox processes. nih.gov
No literature detailing the cyclic voltammetry of this compound was found in the conducted search. However, the technique could be applied to investigate the electrochemical stability of the compound. The azepane ring contains a secondary amine, which can be oxidized at a sufficiently high positive potential. A CV experiment would reveal the potential at which this oxidation occurs and whether the process is reversible or irreversible. Such information is critical in applications where the compound might be exposed to oxidative or reductive environments. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Hexamethylene-imine hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive coupling of halogenated precursors using transition metal catalysts like nickel (Ni), as demonstrated in bipyridine synthesis . Key parameters include catalyst loading (1–5 mol%), solvent polarity (e.g., DMF or THF), and temperature (60–100°C). Yield optimization requires monitoring reaction time and intermediate stability via TLC or HPLC.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement engineering controls (fume hoods), PPE (nitrile gloves, lab coats), and exposure monitoring (airborne concentration checks). Post-exposure decontamination requires immediate flushing with water and medical observation, as recommended for hydrobromide salts . Storage should adhere to OSHA guidelines for corrosive substances.
Q. Which analytical techniques are essential for characterizing purity and stability?
- Methodological Answer : Use XRD for solid-state form identification, DSC for thermal stability analysis, and HPLC (with UV detection at 254 nm) for purity assessment (>98%). Stability studies under accelerated conditions (40°C/75% RH) should follow ICH guidelines, with data validated using mass spectrometry .
Q. How can crystallization parameters ensure polymorphic consistency in this compound?
- Methodological Answer : Control solvent polarity (e.g., ethanol-water mixtures), cooling rates (0.5–1°C/min), and seeding techniques to favor the desired polymorph. In-situ Raman spectroscopy aids in monitoring crystal nucleation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound formulations for drug delivery?
- Methodological Answer : Apply central composite design (CCD) to variables like polymer concentration (e.g., poloxamer 407) and pH. Evaluate responses (e.g., gelation temperature) using ANOVA, with optimization criteria set to minimize variability (<5% RSD). Validation via in vitro release studies (e.g., Franz diffusion cells) ensures robustness .
Q. What strategies resolve contradictions in crystallographic data for hydrobromide salts?
- Methodological Answer : Cross-validate data using single-crystal XRD, PXRD, and solid-state NMR. Discrepancies may arise from hydration states or counterion interactions; DFT calculations (e.g., Gaussian software) can model lattice energies to identify stable forms .
Q. How to design a systematic study on counterion effects for Hexamethylene-imine derivatives?
- Methodological Answer : Compare hydrobromide with chloride or mesylate salts using in vitro permeability (Caco-2 assays) and pharmacokinetic profiling (rodent models). Statistical analysis (ANCOVA) should account for covariates like logP and solubility .
Q. Which statistical models best analyze dose-response relationships in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
